molecular formula C11H8BrClN2O2 B6594665 Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate CAS No. 1260859-29-7

Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate

Cat. No. B6594665
CAS RN: 1260859-29-7
M. Wt: 315.55 g/mol
InChI Key: HBDJDYCUMMGJPW-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate is a chemical compound with the molecular formula C11H8BrClN2O2 . It is related to Ethyl 4-chloroquinazoline-2-carboxylate, which has an empirical formula (Hill Notation) of C11H9ClN2O2 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(OCC)C1=NC2=CC=C(Br)C=C2C(Cl)=N1 . This indicates the presence of an ester group (O=C(OCC)), a bromine atom (Br), a chlorine atom (Cl), and a quinazoline core.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 315.55 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Safety and Hazards

Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target .

properties

IUPAC Name

ethyl 8-bromo-4-chloroquinazoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2O2/c1-2-17-11(16)10-14-8-6(9(13)15-10)4-3-5-7(8)12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDJDYCUMMGJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC=C2Br)C(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857537
Record name Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260859-29-7
Record name Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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